17beta-Estradiol benzoate

Übersicht

Beschreibung

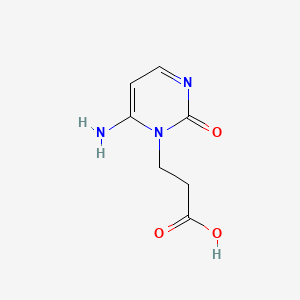

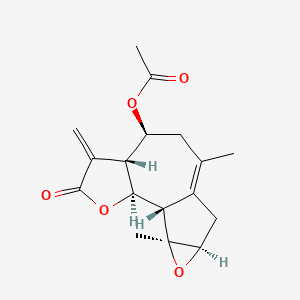

17beta-Estradiol benzoate, also known as Estradiol 17β-benzoate (E2-17B), is an estrogen and an estrogen ester. It is the C17β benzoate ester of estradiol . It is the C17β positional isomer of the better-known and clinically used estradiol ester estradiol benzoate . It was first described in the 1930s .

Synthesis Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures .Molecular Structure Analysis

The molecular formula of 17beta-Estradiol benzoate is C25H28O3 . It has an average mass of 376.488 Da and a monoisotopic mass of 376.203857 Da .Chemical Reactions Analysis

Estradiol 17β-benzoate is an estrogen and an estrogen ester — specifically, the C17β benzoate ester of estradiol . It is the C17β positional isomer of the better-known and clinically used estradiol ester estradiol benzoate .Physical And Chemical Properties Analysis

The molecular formula of 17beta-Estradiol benzoate is C25H28O3 . It has an average mass of 376.488 Da and a monoisotopic mass of 376.203857 Da .Wissenschaftliche Forschungsanwendungen

Glucose Metabolism Regulation

17beta-Estradiol benzoate plays a role in regulating glucose metabolism. Studies have shown that 17beta-Estradiol stimulates glucose uptake through estrogen receptor activation and AMP-activated protein kinase (AMPK) activation in C2C12 myotubes. This indicates its potential impact on glucose metabolism in muscle cells (Lee et al., 2016); (Kwak, 2017).

Modulation of Cellular Responses

Research suggests that 17beta-Estradiol benzoate can modulate various cellular responses. For instance, it has been studied for its role in preventing bone loss and suppressing andropause symptoms, particularly in the context of androgen-deprivation therapy (Definitions, 2020).

Neuroinflammation and Neuropathic Pain

17beta-Estradiol benzoate has been evaluated for its effects on neuroinflammation and neuropathic pain. Research conducted on rats indicated that it could ameliorate neuroinflammation-driven neuropathic pain by attenuating certain inflammatory markers and enhancing nociceptive thresholds (Telailia et al., 2019).

Environmental Degradation and Transformation

Environmental studies have focused on the degradation and transformation of 17beta-Estradiol benzoate in water-sediment systems, providing insights into its persistence and effects in environmental settings (Robinson et al., 2017).

Bone Matrix Composition

In diabetic rats, the effects of 17beta-Estradiol benzoate on bone matrix composition, specifically on collagen I and sulfated glycosaminoglycans, have been investigated. These studies suggest its potential role in improving bone formation and decreasing bone loss in diabetic conditions (Carbonel et al., 2020).

Electrochemical Sensing Applications

17beta-Estradiol benzoate has been utilized in developing sensitive electrochemical sensors for environmental pollutant detection. This application highlights its relevance in environmental monitoring and safety (Wen et al., 2017).

Reproductive Health and Endocrine Function

Research has explored the protective role of 17beta-Estradiol benzoate in conditions like acute kidney injury and its interactions with estrogen receptors, shedding light on its significance in reproductive health and endocrine function (El-Lateef et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Research over the last few decades has focused on the contribution of sex steroid hormones, specifically 17β-estradiol (E2), on the cardiovascular system and mechanistic pathways in the diseased heart . Detailed understanding of the E2 and ER-mediated molecular and cellular mechanisms in the heart under physiological and pathological conditions may help to design more specifically targeted drugs for the management of cardiovascular diseases in men and women .

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGOOGMSOHOVSE-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243545 | |

| Record name | Estradiol-17beta-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Estradiol benzoate | |

CAS RN |

983-30-2 | |

| Record name | Estradiol-17beta-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol-17beta-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 17-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GFX41Z289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloro-2-oxo-4-propyl-1-benzopyran-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1205027.png)

![N-[4-(4-morpholinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1205035.png)